({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid
Description
({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid: is a complex organic compound that features a morpholine ring, an oxoethyl group, and a phosphonic acid moiety
Properties
CAS No. |
40465-94-9 |
|---|---|
Molecular Formula |
C7H15N2O5P |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
[(2-morpholin-4-yl-2-oxoethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C7H15N2O5P/c10-7(5-8-6-15(11,12)13)9-1-3-14-4-2-9/h8H,1-6H2,(H2,11,12,13) |
InChI Key |
IJLHYEDJTVGAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid typically involves the reaction of morpholine with an appropriate oxoethylating agent, followed by the introduction of the phosphonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving multiple steps including purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring or the phosphonic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry: In chemistry, ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors or flame retardants. Its stability and reactivity make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The morpholine ring and phosphonic acid group can form strong bonds with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the oxoethyl and phosphonic acid groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the morpholine ring.
N-(Phosphonomethyl)glycine: Another phosphonic acid derivative with different substituents.
Uniqueness: ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid is unique due to its combination of a morpholine ring, an oxoethyl group, and a phosphonic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
